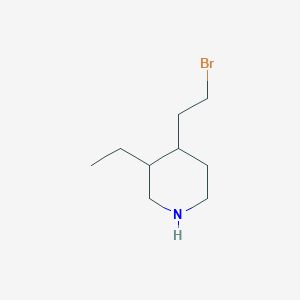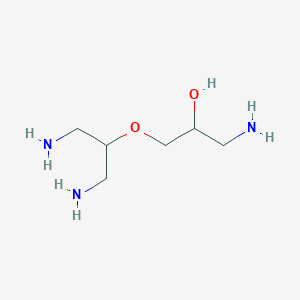
1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol is a compound that belongs to the class of amino alcohols This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile intermediate in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol can be achieved through the ring-opening reaction of epichlorohydrin with amines. This reaction typically involves the use of catalysts such as magnesium sulfate (MgSO₄) or mixed metal oxides under mild and neutral conditions . The reaction proceeds with high yields, making it an efficient method for producing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound has potential as a therapeutic agent due to its biological activity.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its relaxant activity on airway smooth muscle is attributed to its ability to modulate the β₂ adrenergic receptor, leading to muscle relaxation and bronchodilation . The compound may also interact with other receptors and enzymes, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the additional diamino group.
2-Amino-1,3-propanediol: Another amino alcohol with two hydroxyl groups, used in the synthesis of cyclic carbonate monomers.
Uniqueness
1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol is unique due to the presence of both amino and diamino groups, which enhances its reactivity and versatility in chemical synthesis. This structural feature allows it to participate in a wider range of reactions compared to simpler amino alcohols.
Properties
Molecular Formula |
C6H17N3O2 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-amino-3-(1,3-diaminopropan-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C6H17N3O2/c7-1-5(10)4-11-6(2-8)3-9/h5-6,10H,1-4,7-9H2 |
InChI Key |
QYKIDWAPMRTHEK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN)OCC(CN)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)

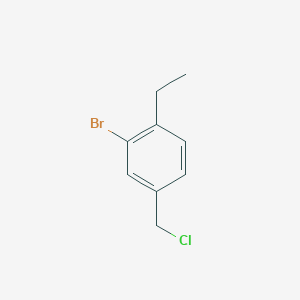


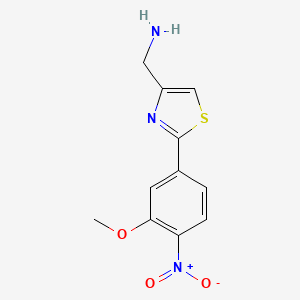



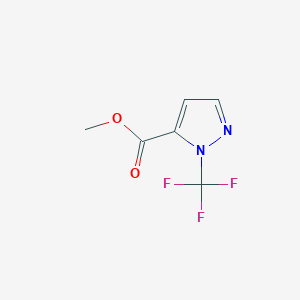
![7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13120326.png)

